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Compound of Interest

Compound Name: t-Butyl trifluoroacetate

Cat. No.: B1266212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for t-butyl
trifluoroacetate, a key reagent and building block in organic synthesis and pharmaceutical

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure

and fragmentation patterns. This document also includes detailed experimental protocols for

acquiring these spectra, serving as a valuable resource for laboratory practice.

Spectroscopic Data Summary
The spectral data for t-butyl trifluoroacetate is summarized in the following tables, providing a

quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the structure of t-butyl trifluoroacetate by identifying the

chemical environment of its hydrogen, carbon, and fluorine nuclei.

Table 1: ¹H NMR Spectral Data for t-Butyl Trifluoroacetate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.51 Singlet 9H -C(CH₃)₃
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Table 2: ¹³C NMR Spectral Data for t-Butyl Trifluoroacetate

Chemical Shift (δ) ppm Assignment

27.8 -C(CH₃)₃

85.0 -C(CH₃)₃

115.5 (q, J ≈ 286 Hz) CF₃

157.1 (q, J ≈ 41 Hz) C=O

Table 3: ¹⁹F NMR Spectral Data for t-Butyl Trifluoroacetate

Chemical Shift (δ) ppm Assignment

-75.6 -CF₃

Infrared (IR) Spectroscopy
The IR spectrum of t-butyl trifluoroacetate reveals the presence of its key functional groups,

particularly the carbonyl and C-F bonds.

Table 4: Principal IR Absorption Bands for t-Butyl Trifluoroacetate

Wavenumber (cm⁻¹) Intensity Assignment

2985 Medium C-H stretch (t-butyl)

1785 Strong C=O stretch (ester)

1370 Medium C-H bend (t-butyl)

1225, 1150 Strong C-F stretch (trifluoromethyl)

1090 Strong C-O stretch (ester)

Mass Spectrometry (MS)
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Electron ionization mass spectrometry of t-butyl trifluoroacetate results in a characteristic

fragmentation pattern, providing confirmation of its molecular weight and structural features.

Table 5: Mass Spectrometry Data (Electron Ionization) for t-Butyl Trifluoroacetate

m/z Relative Intensity (%) Assignment

170 < 1 [M]⁺ (Molecular Ion)

155 5 [M - CH₃]⁺

115 10 [M - C(CH₃)₃]⁺ or [CF₃CO]⁺

69 30 [CF₃]⁺

57 100 [C(CH₃)₃]⁺ (Base Peak)

41 40 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy
Sample Preparation (Liquid Sample):

Ensure a high-quality 5 mm NMR tube is clean and dry.

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR

tube.

Add 1-2 drops of t-butyl trifluoroacetate to the solvent in the NMR tube.

Cap the tube and gently invert it several times to ensure a homogeneous solution.

If any particulate matter is visible, filter the solution through a small plug of glass wool in a

Pasteur pipette into a clean NMR tube.

Instrumental Parameters (General):
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Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Program: Standard single pulse.

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse.

Number of Scans: 128-1024 (or more, depending on concentration).

Relaxation Delay: 2-5 seconds.

Reference: CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR:

Pulse Program: Standard single pulse (proton-decoupling may be applied).

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
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For ATR-FTIR: Place a single drop of t-butyl trifluoroacetate directly onto the surface of the

ATR crystal.

For Transmission (Salt Plates): Place one drop of the liquid on one salt plate and carefully

place the second plate on top, gently rotating to create a thin, uniform film.

Acquire a background spectrum of the empty accessory (clean ATR crystal or empty salt

plates) before running the sample spectrum.

Instrumental Parameters (General):

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) or Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
Sample Introduction and Ionization (Volatile Liquid):

t-Butyl trifluoroacetate is a volatile liquid and is amenable to direct injection or gas

chromatography-mass spectrometry (GC-MS).

For GC-MS: Inject a small volume (e.g., 1 µL of a dilute solution in a volatile solvent like

dichloromethane) into the GC, which will separate the compound before it enters the mass

spectrometer.

Ionization Mode: Electron Ionization (EI) is typically used for this type of molecule.

Instrumental Parameters (General):

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

Ionization Energy: 70 eV.
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Mass Range: m/z 30 - 200.

Source Temperature: 200-250 °C.

GC Conditions (if applicable):

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: A suitable temperature gradient to ensure good separation and

peak shape (e.g., start at 40 °C, ramp to 200 °C).

Visualizations
The following diagrams illustrate key aspects of the spectral analysis of t-butyl
trifluoroacetate.
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Sample Preparation Spectroscopic Analysis Data Interpretation

t-Butyl Trifluoroacetate
(Liquid)

Dissolve in
Deuterated Solvent

Neat Liquid
(ATR or Salt Plates)

Dilute in
Volatile Solvent (for GC-MS)

NMR Spectrometer
(¹H, ¹³C, ¹⁹F)

FTIR Spectrometer

GC-MS
(Electron Ionization)

Chemical Shifts
Coupling Constants

Absorption Bands
(Functional Groups)

Mass Spectrum
(m/z, Fragmentation)

[C₆H₉F₃O₂]⁺˙
m/z = 170

[C₅H₆F₃O₂]⁺
m/z = 155

- •CH₃

[C(CH₃)₃]⁺
m/z = 57

(Base Peak)

- •CF₃CO₂

[CF₃CO]⁺
m/z = 97

- •OC(CH₃)₃

[C₃H₅]⁺
m/z = 41

- CH₄

[CF₃]⁺
m/z = 69

- CO

[C₄H₉]⁺
m/z = 57
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[https://www.benchchem.com/product/b1266212#t-butyl-trifluoroacetate-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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